molecular formula C4H2Br2O B1599518 2,3-Dibromofuran CAS No. 30544-34-4

2,3-Dibromofuran

Cat. No.: B1599518
CAS No.: 30544-34-4
M. Wt: 225.87 g/mol
InChI Key: GKPGEBCMRMQOPF-UHFFFAOYSA-N
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Description

2,3-Dibromofuran is a halogenated heterocyclic organic compound with the molecular formula C4H2Br2O. It is characterized by the presence of two bromine atoms attached to the furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromofuran can be synthesized through several methods, including the bromination of furan. One common approach involves the reaction of furan with bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions. The reaction typically proceeds at room temperature and requires careful monitoring to avoid over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize this compound.

  • Reduction: Reducing agents like zinc (Zn) or hydrogen (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of dibromofurandione.

  • Reduction: Reduction reactions can produce this compound derivatives with reduced bromine content.

  • Substitution: Substitution reactions can yield various substituted furans depending on the nucleophile used.

Scientific Research Applications

2,3-Dibromofuran is utilized in several scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Industry: this compound is employed in the production of materials and chemicals with specific properties.

Mechanism of Action

2,3-Dibromofuran is similar to other halogenated furans, such as 2,5-Dibromofuran and 2-Bromofuran. its unique placement of bromine atoms on the furan ring distinguishes it from these compounds

Comparison with Similar Compounds

  • 2,5-Dibromofuran

  • 2-Bromofuran

  • 4-Bromofuran-2-one

  • 2,3-Dihydroimidazo(2,1-b)(1,3)thiazole

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Properties

IUPAC Name

2,3-dibromofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPGEBCMRMQOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427379
Record name 2,3-dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30544-34-4
Record name 2,3-dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30544-34-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,3-Dibromofuran a valuable building block in organic synthesis?

A1: this compound serves as a versatile precursor for synthesizing diversely substituted furan derivatives. Its structure allows for regioselective palladium(0)-catalyzed coupling reactions, primarily at the C-2 carbon atom. [, ] This selectivity enables the introduction of various functional groups, leading to the synthesis of natural products like rosefuran and the F5 furan fatty acid. []

Q2: What is the preferred reaction site on the this compound molecule in palladium-catalyzed coupling reactions?

A2: Studies indicate a strong preference for reactions at the C-2 carbon atom. [, ] This regioselectivity is attributed to the electronic effects of the bromine atoms and the furan ring.

Q3: Can you elaborate on the synthetic applications of this compound using palladium-catalyzed coupling reactions?

A3: this compound undergoes efficient coupling reactions with various organometallic reagents. For example, it reacts with alkynes to yield 2-alkynylfurans. [] Furthermore, reactions with alkyl-, aryl-, and alkenylzinc reagents produce 2-substituted furans. [] Notably, Stille coupling with alkenyl stannanes has also proven effective in introducing allyl groups at the C-2 position. []

Q4: How does the presence of a 5-acceptor substituent on the furan ring influence the reactivity of this compound?

A4: Research suggests that 5-acceptor substituents, such as a carboxylate group, enhance the regioselectivity of palladium-catalyzed coupling reactions at the C-2 position. [, ] This effect is likely due to the electron-withdrawing nature of the substituent, further promoting the reactivity of the C-2 carbon.

Q5: Beyond palladium-catalyzed reactions, what other transformations can this compound undergo?

A5: this compound participates in a double Heck reaction, forming 2,3-di(alkenyl)furans. [] These products can then undergo a domino 6π-electrocyclization/dehydrogenation reaction, yielding functionalized benzofurans. []

Q6: Are there any studies on the spectroscopic characterization of this compound?

A6: Yes, Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopic studies have been conducted on this compound. [] These analyses provide valuable information about the vibrational modes and structural features of the molecule.

Q7: Has computational chemistry been used to study this compound?

A7: Density Functional Theory (DFT) calculations have been employed to optimize the geometry, frequency, and intensity of vibrational bands of this compound. [] Additionally, calculations of HOMO-LUMO energies, NMR chemical shifts, and the molecular electrostatic potential map provide further insights into the electronic structure and reactivity of this compound. []

Q8: Are there any reported synthetic routes towards complex molecules utilizing this compound as a starting material?

A8: Yes, this compound has been employed in the synthesis of fragment intermediates A and B, which are crucial for the total synthesis of forskolin, a naturally occurring diterpene with therapeutic potential. []

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